molecular formula C12H38GeN2Si4 B1602518 Bis[bis(trimethylsilyl)amino]germane CAS No. 55290-25-0

Bis[bis(trimethylsilyl)amino]germane

Cat. No.: B1602518
CAS No.: 55290-25-0
M. Wt: 395.4 g/mol
InChI Key: PMJFHQCVPQLUEF-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of this compound emerged from broader investigations into silyl-substituted metal amides. Early studies on bis(trimethylsilyl)amide ligands (hmds) in the 1960s laid the groundwork for synthesizing divalent Group 14 complexes. By the mid-1990s, researchers demonstrated the reactivity of Ge[N(SiMe₃)₂]₂ with small molecules like CO₂, highlighting its potential as a metathesis agent. The compound’s crystalline derivatives, such as benzil adducts, were structurally characterized in the 2010s, solidifying its role in coordination chemistry.

Table 1: Key Milestones in the Study of this compound

Year Development Reference
1964 Synthesis of bis(trimethylsilyl)amide ligands
1996 Demonstration of CO₂ metathesis with Ge[N(SiMe₃)₂]₂
2012 Structural characterization of benzil adducts

Nomenclature and IUPAC Classification

This compound is systematically named according to IUPAC guidelines as bis(trimethylsilyl)azanide; germanium . Its molecular formula, C₁₂H₃₆GeN₂Si₄, reflects two bis(trimethylsilyl)amino groups bonded to a central germanium atom. The compound is alternatively termed germanium bis(hexamethyldisilazide) or Ge[N(SiMe₃)₂]₂ in organometallic literature.

Table 2: Nomenclature and Identifiers

Property Value
IUPAC Name bis(trimethylsilyl)azanide; germanium
CAS Number 55290-25-0
Molecular Formula C₁₂H₃₆GeN₂Si₄
SMILES CSi(C)[N-]Si(C)C.CSi(C)[N-]Si(C)C.[Ge]
InChI Key BENXECSQAZXGRT-UHFFFAOYSA-N

Position Within Organogermanium Chemistry

This compound occupies a critical niche in organogermanium chemistry due to its Ge–N bonds and tetrahedral geometry. It belongs to the class of divalent germanium amides , which are pivotal for studying low-valent germanium species. Compared to analogous silicon or tin compounds, its reactivity is distinguished by:

  • Coordination Flexibility : The bulky silyl groups stabilize three-coordinate intermediates, enabling reversible binding of small molecules like H₂ and CO₂.
  • Synthetic Utility : It serves as a precursor for germazenes and poly(germanium enolates), expanding access to germanium-containing polymers.

Table 3: Comparative Analysis of Group 14 Bisamides

Property Ge[N(SiMe₃)₂]₂ Sn[N(SiMe₃)₂]₂
Bond Length (M–N) 1.805 Å (Ge–N) 2.143 Å (Sn–N)
Reactivity with CO₂ Forms silylated isocyanates Forms stannoxanes
Thermal Stability Stable to 60°C (0.4 mmHg) Decomposes above 100°C

The compound’s ability to form chiral germanium(IV) binaphthoxide complexes further underscores its role in asymmetric catalysis. Its structural and electronic properties have been probed via ⁷³Ge NMR spectroscopy, revealing insights into hyperconjugative interactions.

Properties

IUPAC Name

[[[bis(trimethylsilyl)amino]germyl-trimethylsilylamino]-dimethylsilyl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H38GeN2Si4/c1-16(2,3)14(17(4,5)6)13-15(18(7,8)9)19(10,11)12/h13H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJFHQCVPQLUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N([Si](C)(C)C)[GeH2]N([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H38GeN2Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55290-25-0
Record name Germanium, bis(bis(trimethylsilyl))amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055290250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Bis[bis(trimethylsilyl)amino]germane can be synthesized through several methods. One common synthetic route involves the reaction of trimethylsilyl chloride with ammonia, followed by the deprotonation of bis(trimethylsilyl)amine . Another method involves the reaction of anhydrous metal chloride with an alkali metal bis(trimethylsilyl)amide via a salt metathesis reaction . Industrial production methods often involve similar synthetic routes but on a larger scale to meet the demand for research and development purposes .

Chemical Reactions Analysis

Bis[bis(trimethylsilyl)amino]germane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with Lawesson’s reagent, resulting in the cleavage of the reagent and the formation of novel spirocyclic germanium derivatives . Common reagents used in these reactions include alkali metal bis(trimethylsilyl)amides and Lawesson’s reagent . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Bis[bis(trimethylsilyl)amino]germane serves as a versatile reagent in organic synthesis. It can participate in various chemical transformations, including:

  • Reactivity with Lewis Acids and Bases : The compound's ability to interact with Lewis acids and bases facilitates the formation of novel germanium derivatives, enhancing its utility in synthetic chemistry.
  • Formation of Nitriles : It can be converted into nitriles when treated with suitable catalysts, demonstrating high yields in specific reactions .

Materials Science

The compound has significant implications in materials science due to its properties:

  • Thin Film Deposition : this compound is used in atomic layer deposition (ALD) processes for creating thin films of germanium and its oxides. For instance, it has been utilized to grow tin oxide thin films with controlled morphology and electrical properties, which are essential for electronic applications .
  • Synthesis of Poly(Germanium Enolates) : This compound acts as an intermediate for producing poly(germanium enolates), which are crucial for further chemical transformations and material applications .

Chemical Reactions and Mechanisms

The reactivity of this compound extends to various chemical reactions:

  • Oxidation and Reduction : It participates in oxidation and reduction reactions, contributing to the development of new compounds with desired properties.
  • Substitution Reactions : The compound can undergo substitution reactions, leading to the formation of spirocyclic germanium derivatives when reacted with agents like Lawesson’s reagent .

Case Study 1: Synthesis of Germanium Derivatives

Research has demonstrated that this compound can be utilized to synthesize various germanium derivatives through metathetical exchange reactions. These derivatives have shown promising applications in catalysis and materials development.

Case Study 2: Thin Film Growth

In a study on the growth of tin oxide thin films via ALD, this compound was used as a precursor. The films exhibited uniformity across substrates and demonstrated varying electrical properties based on deposition conditions, indicating the compound's potential in semiconductor applications .

Mechanism of Action

The mechanism of action of bis[bis(trimethylsilyl)amino]germane involves its interaction with various molecular targets and pathways. It acts as a precursor in chemical reactions, facilitating the formation of desired products through its unique chemical structure . The specific molecular targets and pathways involved depend on the particular application and reaction conditions.

Comparison with Similar Compounds

Key Compounds :

  • Sulfur Analog : [(Me₃Si)₂N]₂S
  • Selenium Analog : [(Me₃Si)₂N]₂Se
  • Tellurium Analog : [(Me₃Si)₂N]₂Te
  • Germanium Analog : [(Me₃Si)₂N]₂Ge

Thermal Stability :

  • Sulfur and selenium analogs decompose at elevated temperatures, with tellurium derivatives showing higher stability (e.g., sublimation at 85°C) .
  • Germanium’s stability is uncharacterized but expected to exceed sulfur/selenium analogs due to stronger Ge–N bonds.

Spectroscopic Properties

NMR Data :

Compound ¹³C NMR (ppm) ⁷⁷Se NMR (ppm) Notes
[(Me₃Si)₂N]₂S 3.4 Single resonance
[(Me₃Si)₂N]₂Se 4.2 950–1000 Broad signals (FWHM = 23 Hz)
[(Me₃Si)₂N]₂Se₂ <950 Narrow signals (FWHM = 9–10 Hz)
[(Me₃Si)₂N]₂Ge (Inferred) Anticipated downfield shifts due to Ge’s deshielding effect.
  • Sulfur/selenium analogs exhibit distinct ¹³C and ⁷⁷Se NMR shifts depending on chain length and adjacent atoms. Germanium’s larger nucleus may result in unique NMR signatures.

Mass Spectrometry :

  • Sulfur analogs fragment into [(Me₃Si)₂N]₂Sₓ ions (x = 1–4), identified via isotopic distribution matching . Similar fragmentation patterns are expected for germanium analogs.

Reactivity :

  • Cyclocondensation : Sulfur/selenium analogs react with chalcogen chlorides (e.g., SCl₂) to form heterocycles (e.g., S₄N₂ in 72.5% yield) . Germanium may form Ge–N rings, though reactivity could be slower due to steric bulk.
  • Chain Elongation : Higher temperatures favor longer chalcogen chains (e.g., [(Me₃Si)₂N]₂S₃ vs. [(Me₃Si)₂N]₂S) . Germanium’s propensity for chain formation remains unexplored.

Data Tables

Table 1: Comparative Properties of Bis[bis(trimethylsilyl)amino]chalcogenides

Property [(Me₃Si)₂N]₂S [(Me₃Si)₂N]₂Se [(Me₃Si)₂N]₂Ge
Molecular Weight (g/mol) 408.89 500.62 455.40 (est.)
Yield (%) 17–43* 48†
Thermal Stability Moderate Low High (est.)
Key NMR Shift (¹³C, ppm) 3.4 4.2

*Yield for [(Me₃Si)₂N]₂Sₓ mixtures . †Yield for [(Me₃Si)₂N]₂Se₃ .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Bis[bis(trimethylsilyl)amino]germane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves reacting germane precursors with bis(trimethylsilyl)amide salts (e.g., Li or Na derivatives) under inert atmospheres. Key parameters include:

  • Solvent choice : Tetrahydrofuran (THF) or hexane for solubility and stability of intermediates .
  • Temperature : Low temperatures (−78°C to 0°C) to minimize side reactions .
  • Stoichiometry : A 1:2 molar ratio of germane precursor to bis(trimethylsilyl)amide is common. Excess reagent may lead to byproducts like polysubstituted species .
    • Validation : Monitor reactions via <sup>1</sup>H NMR for intermediate formation and GC-MS for purity.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR Spectroscopy :
  • <sup>13</sup>C NMR: Look for a single resonance near 3–4 ppm for equivalent methyl groups on trimethylsilyl (TMS) moieties .
  • <sup>77</sup>Se/<sup>125</sup>Te NMR (if applicable): For chalcogen analogs, chemical shifts >950 ppm indicate bonding to nitrogen .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the calculated molecular ion ([M]<sup>+</sup>) with <1 ppm error. Fragmentation patterns (e.g., loss of TMS groups) confirm substituents .

Advanced Research Questions

Q. How can contradictory NMR signals in this compound derivatives be resolved, particularly for mixed chalcogen systems?

  • Methodological Answer :

  • Signal Deconvolution : Use <sup>77</sup>Se or <sup>125</sup>Te NMR to distinguish between terminal (δ >950 ppm) and bridging (δ <950 ppm) chalcogen atoms. For example, [(Me3Si)2N]2Se shows a broad peak (FWHM ~23 Hz) due to <sup>14</sup>N coupling, while [(Me3Si)2N]2Se2 exhibits narrower peaks (FWHM ~14 Hz) .
  • Isotopic Labeling : Introduce <sup>15</sup>N or <sup>13</sup>C labels to simplify spectral assignments in complex mixtures .

Q. What strategies mitigate competing side reactions during the synthesis of this compound analogs with extended chalcogen chains?

  • Methodological Answer :

  • Stepwise Chalcogen Insertion : Use controlled addition of Se2Cl2 or S2Cl2 to avoid overoxidation. For example, [(Me3Si)2N]2Se3 forms via sequential Se insertion into [(Me3Si)2N]2Se .
  • Byproduct Trapping : Add Hg(OAc)2 to sequester excess chalcogens, improving yields of target compounds .

Q. How can computational modeling aid in predicting the reactivity of this compound in organometallic reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict bond dissociation energies (BDEs) for Ge–N bonds. Compare with experimental thermolysis data .
  • Reaction Pathway Simulation : Model ligand-exchange reactions (e.g., with transition metals) to identify kinetically favored products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis[bis(trimethylsilyl)amino]germane
Reactant of Route 2
Bis[bis(trimethylsilyl)amino]germane

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